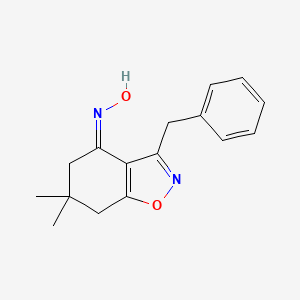
(4Z)-3-benzyl-N-hydroxy-6,6-dimethyl-6,7-dihydro-1,2-benzoxazol-4(5H)-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-BENZYL-6,6-DIMETHYL-6,7-DIHYDRO-1,2-BENZISOXAZOL-4(5H)-ONE OXIME is a synthetic organic compound that belongs to the class of benzisoxazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZYL-6,6-DIMETHYL-6,7-DIHYDRO-1,2-BENZISOXAZOL-4(5H)-ONE OXIME typically involves the following steps:
Formation of the Benzisoxazole Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: Benzylation reactions are used to introduce the benzyl group at the desired position.
Oxime Formation: The oxime functional group is introduced through the reaction of the corresponding ketone or aldehyde with hydroxylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the oxime group, leading to the formation of nitroso or nitrate derivatives.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: Various substitution reactions can occur, especially at the benzyl or methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions can vary widely depending on the desired product, but may include the use of halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May exhibit biological activity, making it a candidate for drug development.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Could be used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 3-BENZYL-6,6-DIMETHYL-6,7-DIHYDRO-1,2-BENZISOXAZOL-4(5H)-ONE OXIME would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Benzisoxazole: The parent compound, known for its diverse biological activities.
6,7-Dihydro-1,2-benzisoxazole: A related compound with similar structural features.
Benzyl-substituted benzisoxazoles: Compounds with benzyl groups at different positions.
Uniqueness
3-BENZYL-6,6-DIMETHYL-6,7-DIHYDRO-1,2-BENZISOXAZOL-4(5H)-ONE OXIME is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C16H18N2O2 |
|---|---|
Molecular Weight |
270.33 g/mol |
IUPAC Name |
(NZ)-N-(3-benzyl-6,6-dimethyl-5,7-dihydro-1,2-benzoxazol-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C16H18N2O2/c1-16(2)9-13(17-19)15-12(18-20-14(15)10-16)8-11-6-4-3-5-7-11/h3-7,19H,8-10H2,1-2H3/b17-13- |
InChI Key |
OJJACGOYDBXDRD-LGMDPLHJSA-N |
Isomeric SMILES |
CC1(CC2=C(/C(=N\O)/C1)C(=NO2)CC3=CC=CC=C3)C |
Canonical SMILES |
CC1(CC2=C(C(=NO)C1)C(=NO2)CC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















